4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile
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Overview
Description
4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . This compound features a cyclohexane ring substituted with a pyridine ring at the 3-position, a nitrile group, and a ketone group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes using industrial-grade reagents, automated reaction systems, and stringent quality control measures to maintain consistency in the product’s quality .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: Nitrating agents like nitric acid (HNO₃) for nitration, and halogenating agents like bromine (Br₂) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile
- 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile
- 4-Oxo-1-(3-pyridinyl)cyclohexanecarboxylic acid
Uniqueness
4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile, with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound features a cyclohexane ring substituted with a pyridine group and a carbonitrile functional group. The presence of these functional groups contributes to its reactivity and biological interactions.
Property | Value |
---|---|
IUPAC Name | 4-oxo-1-pyridin-3-ylcyclohexane-1-carbonitrile |
Molecular Formula | C₁₂H₁₂N₂O |
Molecular Weight | 200.24 g/mol |
Synonyms | 4-Oxo-3-pyridylcarbonitrile |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Binding : It may bind to various receptors, altering their activity and influencing physiological processes.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies demonstrate its ability to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death. Further investigation is required to elucidate the specific pathways involved.
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study on Inflammation : A study involving murine models demonstrated that administration of the compound significantly reduced swelling and inflammatory markers in response to induced paw edema. This suggests its potential as an anti-inflammatory agent in clinical settings.
- Cancer Research : In vitro experiments conducted on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, indicating its potential role as a chemotherapeutic agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
Compound | Biological Activity |
---|---|
4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile | Moderate anti-inflammatory effects |
4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile | Weak anticancer activity |
4-Oxo-1-(3-pyridinyl)cyclohexanecarboxylic acid | Stronger anti-inflammatory properties observed |
Properties
IUPAC Name |
4-oxo-1-pyridin-3-ylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-12(5-3-11(15)4-6-12)10-2-1-7-14-8-10/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBVBQZJADWPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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